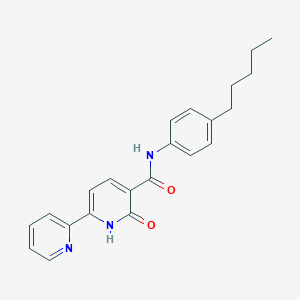![molecular formula C19H17FN4O B7532300 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cell survival.
Mecanismo De Acción
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves the inhibition of PARP enzymes. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide are involved in DNA repair and play a crucial role in maintaining genomic stability. However, overactivation of PARP enzymes can lead to excessive consumption of NAD+ and ATP, resulting in energy depletion and cell death. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide binds to the catalytic domain of PARP enzymes, preventing their activation and subsequent DNA damage.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit PARP activity, prevent DNA damage, and promote cell survival. Additionally, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for PARP enzymes, making it an ideal tool for studying PARP biology. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has some limitations for lab experiments. The compound is relatively expensive and requires specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide. One direction is to investigate the potential therapeutic applications of the compound in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to develop more potent and selective PARP inhibitors based on the structure of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide. Additionally, future studies could focus on understanding the molecular mechanisms of PARP inhibition by N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide and its effects on DNA repair and cell survival.
Conclusion:
In conclusion, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide is a potent inhibitor of PARP enzymes with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has the potential to provide new insights into the biology of PARP enzymes and lead to the development of new therapies for diseases.
Métodos De Síntesis
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dihydroindole-1-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-fluoro-4-imidazol-1-ylbenzylamine to yield the intermediate product. The final compound is obtained by treating the intermediate with ammonia in ethanol.
Aplicaciones Científicas De Investigación
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit PARP enzymes, which are overactivated in many diseases, leading to DNA damage and cell death. By inhibiting PARP, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has the potential to prevent DNA damage and promote cell survival.
Propiedades
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-16-11-14(5-6-18(16)23-10-8-21-13-23)12-22-19(25)24-9-7-15-3-1-2-4-17(15)24/h1-6,8,10-11,13H,7,9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXAUAGTTNFHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)
![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![2-[5-(2,6-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7532247.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)
![3-[1-(Furan-2-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532257.png)
![1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7532270.png)
![3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B7532276.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7532280.png)
![1-(2,3-dihydro-1H-inden-1-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methylurea](/img/structure/B7532287.png)
![4-(1H-benzimidazol-2-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7532299.png)